1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-(3,4,5-Trifluorophenyl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a bicyclic hexane structure with a trifluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure . The reaction conditions often include the use of a photocatalyst and specific solvents to ensure the desired product is obtained efficiently .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclic structure provides rigidity and stability . This combination of features allows the compound to exert its effects by modulating the activity of its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A similar compound with a bicyclic hexane structure but without the trifluorophenyl group.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: These compounds have different substitution patterns but share the bicyclic hexane core.
Bicyclo[1.1.1]pentane: Another rigid bicyclic structure with different ring sizes and substitution patterns.
Uniqueness
1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or enhanced stability are required .
Properties
CAS No. |
2913221-54-0 |
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Molecular Formula |
C13H11F3O2 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H11F3O2/c14-9-2-7(3-10(15)11(9)16)13-4-6(5-13)1-8(13)12(17)18/h2-3,6,8H,1,4-5H2,(H,17,18) |
InChI Key |
UTMXYQWNFRAYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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